ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate
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Overview
Description
Ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound that features an imidazo[1,2-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another heterocyclic compound with similar structural features.
Imidazo[1,5-a]pyrimidine: Shares the imidazo core but with different substitution patterns.
Imidazo[4,5-b]pyridine: Another isomer with potential biological activities
Uniqueness
Ethyl 5-(Methylthio)imidazo[1,2-c]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its methylthio group, in particular, may enhance its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 5-methylsulfanylimidazo[1,2-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2S/c1-3-15-9(14)7-6-12-8-4-5-11-10(16-2)13(7)8/h4-6H,3H2,1-2H3 |
InChI Key |
PIYSCRMUDOJDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=NC=C2)SC |
Origin of Product |
United States |
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